Decyldimethylbenzylammonium
Overview
Description
Decyldimethylbenzylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its antimicrobial and disinfectant properties. The compound is characterized by its ability to form micelles in aqueous solutions, which enhances its effectiveness in cleaning and disinfecting surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyldimethylbenzylammonium can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. The reaction is typically carried out in a solvent such as ethyl alcohol at elevated temperatures (around 80°C). The mixture is maintained at this temperature for several days to ensure complete reaction. After the reaction, the solvent is removed, and the product is purified through recrystallization from acetone .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous processes and the use of advanced purification techniques to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Decyldimethylbenzylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The benzyl group in this compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds .
Scientific Research Applications
Decyldimethylbenzylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including micellization studies and catalysis.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition and disinfection.
Medicine: It is used in the formulation of disinfectants and antiseptics for medical applications.
Mechanism of Action
The antimicrobial action of decyldimethylbenzylammonium is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Dodecyldimethylbenzylammonium: Similar in structure but with a longer alkyl chain, leading to different micellization properties.
Hexathis compound: Another similar compound with an even longer alkyl chain, affecting its solubility and surfactant properties.
Uniqueness
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its specific chain length allows for optimal micelle formation and antimicrobial activity, distinguishing it from other quaternary ammonium compounds .
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARILQSOMYIQCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048146 | |
Record name | Decyldimethylbenzylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48185-25-7 | |
Record name | Decyldimethylbenzylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048185257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyldimethylbenzylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECYLDIMETHYLBENZYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC4NPE7462 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.